molecular formula C17H20N4O2 B136342 1,3-Dipropyl-8-phenylxanthine CAS No. 85872-53-3

1,3-Dipropyl-8-phenylxanthine

Cat. No. B136342
CAS RN: 85872-53-3
M. Wt: 312.37 g/mol
InChI Key: CLIGSMOZKDCDRZ-UHFFFAOYSA-N
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Description

1,3-Dipropyl-8-phenylxanthine is a chemical compound that has been extensively studied for its role as an adenosine receptor antagonist. The structure-activity analysis of alkylxanthine derivatives has led to the design of more potent adenosine receptor antagonists, with 1,3-dipropyl substitutions enhancing potency compared to the 1,3-dimethyl substitution found in theophylline. The introduction of an 8-phenyl substituent significantly increases potency, which can be further augmented by specific substitutions on the 8-phenyl ring .

Synthesis Analysis

The synthesis of 1,3-dipropyl-8-substituted xanthines has been aimed at characterizing the hydrophobic interactions between xanthines and the A1 receptor site. Introduction of various substituents into the 8-position of xanthines has been shown to enhance adenosine A1 antagonism. For instance, the introduction of a quaternary carbon and a conformationally restricted cyclopentyl moiety into the 8-position has resulted in highly potent A1 receptor antagonists .

Molecular Structure Analysis

The molecular structure of 1,3-dipropyl-8-phenylxanthine derivatives plays a crucial role in their interaction with adenosine receptors. The potency and selectivity of these compounds as antagonists at A1 and A2 adenosine receptors are influenced by the nature of the substituents on the phenyl ring. For example, the presence of a 4-sulfamoylphenyl or 4-carbamoylphenyl group can lead to potent and selective A1 receptor antagonism .

Chemical Reactions Analysis

The chemical reactivity of 1,3-dipropyl-8-phenylxanthine derivatives has been explored through the synthesis of various analogues. These analogues have been designed to enhance selectivity at A1-adenosine receptors by introducing different aryl substituents. The introduction of polar carboxylate and carboxamide moieties as aryl substituents has been used to increase water solubility while maintaining high potency and selectivity for A1 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dipropyl-8-phenylxanthine derivatives are closely related to their binding affinities and selectivities for adenosine receptors. The introduction of specific substituents can lead to compounds with high receptor affinity and selectivity, as well as favorable hydrophilicity for potential therapeutic applications. For instance, the development of a xanthine amine congener ([3H]XAC) has resulted in a compound with higher receptor affinity, higher specific activity, and lower nonspecific membrane binding compared to previously used xanthines .

Scientific Research Applications

1. Enhancement of Selectivity at A1-Adenosine Receptors

1,3-Dipropyl-8-phenylxanthine, through its analogues, enhances selectivity at A1-adenosine receptors. This is seen in its ability to act as potent and selective antagonists in brain tissue, with specific analogues showing high potency and selectivity for the A1 receptor, such as 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine (Daly, Padgett, & Shamim, 1986).

2. Use as Antagonist Radioligand for Adenosine Receptors

As an antagonist radioligand, 1,3-Dipropyl-8-phenylxanthine derivatives have been found to have higher receptor affinity, higher specific activity, and more favorable hydrophilicity than other xanthines, making them suitable for adenosine receptor binding studies in various species (Jacobson, Ukena, Kirk, & Daly, 1986).

3. Potent Antagonists for Adenosine Receptors Modulating Membrane Adenylate Cyclase

Derivatives of 1,3-Dipropyl-8-phenylxanthine have been investigated for their roles as antagonists at adenosine receptors. These receptors are crucial for modulating adenylate cyclase in different cells, including pheochromocytoma cells, platelets, and fat cells. The derivatives show high potency and some selectivity towards A1 adenosine receptors (Ukena, Daly, Kirk, & Jacobson, 1986).

4. Development of Functionalized Congeners

Functionalized congeners of 1,3-Dipropyl-8-phenylxanthine have been developed, which are potent antagonists of adenosine at A1 and A2 receptors. These functionalized congeners offer potential for developing versatile classes of adenosine receptor antagonists, useful in pharmacodynamics and pharmacokinetics (Jacobson, Kirk, Padgett, & Daly, 1986).

5. Potency and Selectivity for A1 Adenosine Receptors

1,3-Dipropylxanthines with various substituents at the 8-position have shown to be very potent and selective antagonists for A1 adenosine receptors. This includes 8-aryl and 8-cycloalkyl groups, with some analogues achieving high potency and selectivity, demonstrating the compound's significant role in influencing adenosine receptor activity (Shamim, Ukena, Padgett, Hong, & Daly, 1988).

6. Role in Designing Potent Adenosine Receptor Antagonists

1,3-Dipropyl-8-phenylxanthine and its derivatives have played a critical role in the design of highly potent adenosine receptor antagonists. By analyzing the structure-activity relationships of alkylxanthine derivatives, scientists have been able to develop compounds with exceptionally high receptor affinity, offering insights into the mechanisms of adenosine receptor binding (Bruns, Daly, & Snyder, 1983).

Safety And Hazards

DPX is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin, eyes, or clothing, it is recommended to wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGSMOZKDCDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006449
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropyl-8-phenylxanthine

CAS RN

85872-53-3
Record name 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85872-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-8-phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-dipropyl-5,6-diaminouracil (0.01 mol) was dissolved in 30 ml methanol, followed by 0.01 mol of benzoic acid and then 0.01 mol of DICD. The solution was stirred for 30 min at room temperature, filtered, and washed with a small amount of methanol. The solid was boiled for ten minutes in 2.5N KOH, filtered hot, and the liquid neutralized with concentrated HCl. The solid was collcted by filtration, washed with water, redissolved in 100 ml with a minimum amount of KOH, precipitated by neutralization with HCl, filtered, washed with water, and dried. The product was identified by chemical ionization mass spectrometry and elemental Analysis. Yield 77%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
JW Daly, WL Padgett, MT Shamim - Journal of medicinal chemistry, 1986 - ACS Publications
The effect of a variety of aryl substituents on the potency and selectivityof 19 analogues of l, 3-dipropyl-8-phenylxanthine as antagonists at Ar and Añádenosme receptors in brain tissue …
Number of citations: 33 pubs.acs.org
KA Jacobson, D Ukena, KL Kirk… - Proceedings of the …, 1986 - National Acad Sciences
An amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine has been prepared in tritiated form as a xanthine amine congener ([3H]XAC) for use as an antagonist radioligand …
Number of citations: 124 www.pnas.org
D Ukena, KA Jacobson, KL Kirk, JW Daly - FEBS letters, 1986 - Wiley Online Library
A xanthine amine congener (XAC), an amine‐functionalized derivative of 1,3‐dipropyl‐8‐phenylxanthine, is an antagonist ligand for A2 adenosine receptors of human platelets. XAC …
Number of citations: 50 febs.onlinelibrary.wiley.com
D Ukena, JW Daly, KL Kirk, KA Jacobson - Life sciences, 1986 - Elsevier
Six amine, amino acid and peptide derivatives derived from 1,3-dipropyl-8-(p-carboxymethylphenyl) xanthine, a functionalized congener of 1,3-dipropyl-8-phenylxanthine, have been …
Number of citations: 71 www.sciencedirect.com
MT Shamim, D Ukena, WL Padgett… - Journal of medicinal …, 1989 - ACS Publications
The effects of 8-phenyl and 8-cycloalkyl substituents on the activity of theophylline, caffeine, 1, 3-dipropylxanthine, l, 3-dipropyl-7-methylxanthine, 3-propylxanthine, and 1-…
Number of citations: 92 pubs.acs.org
BB Fredholm, KA Jacobson, B Jonzon… - Journal of …, 1987 - ncbi.nlm.nih.gov
The ability of caffeine, enprofylline (3-propylxanthine), 8-phenyltheophylline, 8-p-sulphophenyltheophylline, 8-(4′-carboxymethyloxyphenyl)-1, 3-dipropylxanthine, and 8-(4′-…
Number of citations: 36 www.ncbi.nlm.nih.gov
KA Jacobson, KL Kirk, JW Daly, B Jonzon… - Acta physiologica …, 1985 - ncbi.nlm.nih.gov
Adenosine exerts various biological effects via an action on cell surface adenosine receptors (Daly 1983). Thes adenosine receptors are of two types: A1 and A2 (Fredholm 1982, Daly …
Number of citations: 23 www.ncbi.nlm.nih.gov
MJ Lohse, KN Klotz, J Lindenborn-Fotinos… - Naunyn-Schmiedeberg's …, 1987 - Springer
The properties of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) as an antagonist ligand for A 1 adenosine receptors were examined and compared with other radioligands for this …
Number of citations: 494 link.springer.com
AM Hayallah, J Sandoval-Ramírez… - Journal of medicinal …, 2002 - ACS Publications
3-Unsubstituted xanthine derivatives bearing a cyclopentyl or a phenyl residue in the 8-position were synthesized and developed as A 2B adenosine receptor antagonists. Compounds …
Number of citations: 168 pubs.acs.org
AM Sebastiao, JA Ribeiro - British journal of pharmacology, 1989 - Wiley Online Library
1 The ability of 1,3,8‐substituted xanthines (1,3‐dipropyl‐8‐(4‐(2‐aminoethyl)amino) carbonylmethyloxyphenyl)xanthine (XAC), 1,3‐dipropyl‐8‐(4‐carboxymethyloxyphenyl)xanthine (…
Number of citations: 48 bpspubs.onlinelibrary.wiley.com

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